TLR7 agonist 7

Description

Properties

Molecular Formula |

C29H32N6O2 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

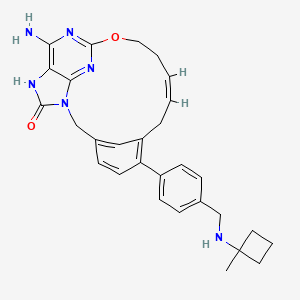

(9Z)-16-amino-6-[4-[[(1-methylcyclobutyl)amino]methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C29H32N6O2/c1-29(13-5-14-29)31-17-19-7-10-21(11-8-19)23-12-9-20-16-22(23)6-3-2-4-15-37-27-33-25(30)24-26(34-27)35(18-20)28(36)32-24/h2-3,7-12,16,31H,4-6,13-15,17-18H2,1H3,(H,32,36)(H2,30,33,34)/b3-2- |

InChI Key |

GZXQWPDSUGFKJU-IHWYPQMZSA-N |

Isomeric SMILES |

CC1(CCC1)NCC2=CC=C(C=C2)C3=C4C/C=C\CCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Canonical SMILES |

CC1(CCC1)NCC2=CC=C(C=C2)C3=C4CC=CCCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the TLR7 Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Toll-like receptor 7 (TLR7) agonist signaling pathway, a critical component of the innate immune system. Activation of TLR7 by synthetic agonists has emerged as a promising therapeutic strategy for a range of diseases, including viral infections and cancer. This document details the core signaling cascade, presents quantitative data on agonist interactions, and provides detailed experimental protocols for studying this pathway.

The Core TLR7 Signaling Pathway: A MyD88-Dependent Cascade

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1][2] Upon binding of a TLR7 agonist, the receptor undergoes a conformational change, leading to its dimerization and the initiation of a downstream signaling cascade.[3] This process is primarily mediated by the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][5][6]

The activation of the MyD88-dependent pathway proceeds through the following key steps:

-

Recruitment of MyD88: Ligand-activated TLR7 recruits MyD88 to its Toll/interleukin-1 receptor (TIR) domain.[6][7]

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1, to form a complex known as the Myddosome.[3][5][8]

-

Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][8][9]

-

Activation of Downstream Kinases: Activated TRAF6 catalyzes the synthesis of lysine-63 (K63)-linked polyubiquitin (B1169507) chains, which act as a scaffold to recruit and activate downstream kinase complexes, including transforming growth factor-β-activated kinase 1 (TAK1).[3][8]

-

Activation of NF-κB and MAPKs: The TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[8] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of nuclear factor-kappa B (NF-κB) to the nucleus.[7][10]

-

Activation of IRF7: Concurrently, a complex involving MyD88, IRAK1, and TRAF6 activates Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon (IFN) production.[11][12] This activation involves phosphorylation of IRF7, leading to its dimerization and nuclear translocation.[12]

Ultimately, the activation of these transcription factors, NF-κB and IRF7, drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β), which orchestrate the innate and subsequent adaptive immune responses.[1][5][7][10]

Quantitative Data: TLR7 Agonist Potency

The potency of TLR7 agonists is a critical parameter in drug development. It is typically quantified by the half-maximal effective concentration (EC50) and the equilibrium dissociation constant (Kd). The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, while the Kd value reflects the affinity of the agonist for the receptor.[13][14]

| TLR7 Agonist | Agonist Type | EC50 (Human TLR7) | EC50 (Murine TLR7) | Kd | Reference(s) |

| Imiquimod | Imidazoquinoline | ~1-5 µM | ~1-5 µM | Not Widely Reported | [15] |

| Resiquimod (R848) | Imidazoquinoline | ~100-500 nM | ~10-100 nM | Not Widely Reported | [15] |

| Gardiquimod | Imidazoquinoline | ~100-1000 nM | ~10-100 nM | Not Widely Reported | [16] |

| Loxoribine | Guanosine analog | ~10-50 µM | ~1-10 µM | Not Widely Reported | [17] |

| Vesatolimod (GS-9620) | Benzazepine | ~1-10 nM | ~10-50 nM | Not Widely Reported | [16] |

| DSP-0509 | Purine-like | 515 nM | 33 nM | Not Widely Reported | |

| Compound 1 (from a purine-like scaffold) | Purine-like | 5.2 nM | 48.2 nM | Not Widely Reported | [16] |

| Various Novel Analogues (e.g., 9f, 9i, 9j) | Imidazoquinolines | Low nanomolar range | Not Reported | Not Reported | [5][12] |

| KD (a TLR7 agonist payload) | Purine-like | Not Reported | Not Reported | 500-600 pM (for mouse GP75) | [5][16] |

Note: EC50 and Kd values can vary depending on the specific assay conditions, cell type, and reporter system used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TLR7 signaling pathway.

TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells

This assay utilizes a commercially available HEK293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[7] TLR7 activation leads to SEAP production, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Complete DMEM (DMEM, 10% FBS, Penicillin-Streptomycin, 2 mM L-glutamine)

-

HEK-Blue™ Selection (InvivoGen)

-

Phosphate-Buffered Saline (PBS)

-

TLR7 agonist(s) of interest

-

96-well flat-bottom cell culture plates

Protocol:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells in complete DMEM supplemented with HEK-Blue™ Selection. Passage cells every 3-4 days when they reach 80-90% confluency.

-

Cell Seeding:

-

Wash cells with PBS and detach them using a cell scraper or by gentle pipetting.

-

Resuspend cells in pre-warmed complete DMEM.

-

Count the cells and adjust the concentration to 2.5 x 10^5 cells/mL.

-

Add 180 µL of the cell suspension to each well of a 96-well plate (~4.5 x 10^4 cells/well).

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the TLR7 agonist in complete DMEM.

-

Add 20 µL of the agonist solution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7 agonist like R848).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection:

-

Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions and warm to 37°C.

-

In a new 96-well plate, add 180 µL of HEK-Blue™ Detection medium to each well.

-

Carefully transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium.

-

-

Quantification:

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

-

Measurement of TLR7-Induced Cytokine Production using Luminex Assay

The Luminex assay is a multiplexed immunoassay that allows for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and 2 mM L-glutamine

-

TLR7 agonist(s) of interest

-

Luminex multiplex cytokine kit (e.g., from R&D Systems, Millipore)

-

Luminex instrument (e.g., Luminex 200™, MAGPIX®)

-

96-well filter plates

Protocol:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium and count the cells.

-

Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Stimulate the cells with various concentrations of the TLR7 agonist for 24-48 hours at 37°C in a 5% CO2 incubator. Include appropriate controls.

-

-

Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants. Store at -80°C until use.

-

Luminex Assay Procedure (General Steps):

-

Prepare Reagents: Reconstitute standards, wash buffer, and other reagents provided in the kit according to the manufacturer's instructions.

-

Prepare Microparticle Mixture: Vortex the antibody-coupled magnetic microparticles and dilute them in the provided microparticle diluent.

-

Plate Setup: Add the diluted microparticle mixture to each well of the filter plate.

-

Add Standards and Samples: Add the reconstituted standards and collected cell culture supernatants to the appropriate wells.

-

Incubation: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 2-3 hours).

-

Washing: Wash the plate multiple times using a vacuum manifold to remove unbound components.

-

Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.

-

Add Streptavidin-PE: After another wash step, add Streptavidin-Phycoerythrin (SAPE) to each well and incubate.

-

Final Wash and Resuspension: Perform a final wash and resuspend the microparticles in the provided sheath fluid or wash buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the data using a Luminex instrument. The instrument will identify each bead by its internal color code and quantify the fluorescence intensity of the SAPE, which is proportional to the amount of bound cytokine.

-

Analyze the data using the instrument's software to generate a standard curve for each cytokine and determine the concentration in the unknown samples.

-

Co-Immunoprecipitation (Co-IP) of MyD88 and TRAF6

Co-IP is a technique used to study protein-protein interactions.[17] This protocol describes the co-immunoprecipitation of endogenous MyD88 and TRAF6 from cell lysates following TLR7 agonist stimulation.

Materials:

-

Cell line expressing TLR7 (e.g., RAW264.7 macrophages)

-

TLR7 agonist (e.g., R848)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-MyD88 antibody for immunoprecipitation

-

Anti-TRAF6 antibody for Western blotting

-

Protein A/G magnetic beads

-

IgG control antibody

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Reagents and equipment for SDS-PAGE and Western blotting

Protocol:

-

Cell Stimulation and Lysis:

-

Culture RAW264.7 cells to ~80-90% confluency.

-

Stimulate the cells with a TLR7 agonist (e.g., 1 µM R848) for a predetermined time (e.g., 15-60 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Pre-clearing the Lysate:

-

Transfer the supernatant to a new tube.

-

Add protein A/G magnetic beads and an IgG control antibody to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-MyD88 antibody to the pre-cleared lysate and incubate with rotation for 4 hours to overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-TRAF6 antibody to detect the co-immunoprecipitated TRAF6.

-

As a positive control, probe a separate blot with the anti-MyD88 antibody to confirm the immunoprecipitation of MyD88.

-

IRF7 Nuclear Translocation Assay by Imaging Flow Cytometry

This method combines the quantitative power of flow cytometry with the imaging capabilities of microscopy to measure the translocation of IRF7 from the cytoplasm to the nucleus upon TLR7 stimulation.

Materials:

-

Primary immune cells (e.g., pDCs) or a suitable cell line

-

TLR7 agonist

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against IRF7

-

Fluorochrome-conjugated secondary antibody

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Imaging flow cytometer (e.g., Amnis® ImageStream®X Mk II)

Protocol:

-

Cell Stimulation: Stimulate cells with a TLR7 agonist for various time points (e.g., 0, 1, 2, 4 hours).

-

Fixation and Permeabilization:

-

Harvest and wash the cells.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

-

Immunostaining:

-

Incubate the cells with the primary anti-IRF7 antibody.

-

Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.

-

Wash the cells again and stain with a nuclear dye.

-

-

Data Acquisition: Acquire images of the stained cells using an imaging flow cytometer.

-

Data Analysis:

-

Use the imaging analysis software to define the nuclear and cytoplasmic compartments based on the nuclear stain.

-

Quantify the fluorescence intensity of the IRF7 signal in both compartments for each cell.

-

Calculate a nuclear translocation score (e.g., the ratio of nuclear to cytoplasmic IRF7 fluorescence intensity) for each cell population.

-

An increase in the nuclear translocation score indicates activation of the TLR7 pathway.

-

Conclusion

The TLR7 agonist signaling pathway represents a potent mechanism for stimulating the innate immune system. A thorough understanding of this pathway, coupled with robust and reproducible experimental methods, is essential for the successful development of novel TLR7-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. m.youtube.com [m.youtube.com]

- 2. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Sensitive intranuclear flow cytometric quantification of IRF4 protein in multiple myeloma and normal human hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 11. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 16. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of TLR7 Agonist 7

This guide provides a comprehensive overview of the biological activity of a specific Toll-like receptor 7 (TLR7) agonist, designated as compound 7 in select research publications. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1] Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses.[1][2] Small molecule TLR7 agonists are of significant interest for their therapeutic potential as vaccine adjuvants and in the treatment of viral infections and cancer.[3][4]

This document focuses on a specific oxoadenine-based TLR7 agonist, herein referred to as "TLR7 agonist 7," which has been characterized for its ability to modulate immune responses.

Quantitative Biological Data

The biological activity of this compound has been assessed through various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Activity of this compound in Human and Pig PBMCs [5]

| Assay | Cell Type | Species | Readout | Agonist | EC50 / IC50 (µM) |

| Cytokine Induction | PBMCs | Human | IFN-α | Compound 7 | ~1-10 |

| Cytokine Induction | PBMCs | Human | TNF-α | Compound 7 | >10 |

| Cytokine Induction | PBMCs | Pig | IFN-α | Compound 7 | ~0.1-1 |

| Cytokine Induction | PBMCs | Pig | TNF-α | Compound 7 | ~1-10 |

Table 2: In Vivo Activity of this compound as a Vaccine Adjuvant [5]

| Animal Model | Antigen | Adjuvant | Key Finding |

| Pig | CRM197 | Compound 7 | 13.5-fold increase in antigen-specific IFN-γ producing effector CD8+ T cells compared to antigen alone. |

Signaling Pathways

Activation of TLR7 by an agonist initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the expression of pro-inflammatory cytokines and type I interferons.[2][6]

Caption: MyD88-dependent signaling pathway activated by TLR7 agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This protocol describes a reporter gene assay to determine the activation of human TLR7.

-

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which are HEK293 cells co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Procedure:

-

HEK-Blue™ hTLR7 cells are seeded in 96-well plates at a density of ~1.6-5 x 10^5 cells/mL and incubated.

-

The cells are then treated with various concentrations of the this compound or control compounds.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The SEAP activity in the supernatant is measured using a detection medium like QUANTI-Blue™ Solution (InvivoGen), which turns blue in the presence of SEAP.

-

The absorbance is read at 620-650 nm, and the EC50 value is calculated from the dose-response curve.

-

This protocol outlines the procedure for measuring cytokine production from human PBMCs upon stimulation with a TLR7 agonist.

-

PBMC Isolation:

-

Human whole blood is diluted with PBS.

-

PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

-

The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.

-

-

Cell Stimulation:

-

PBMCs are plated in 96-well plates at a density of 1-2 x 10^6 cells/mL.

-

The cells are stimulated with different concentrations of this compound or a positive control (e.g., R848).

-

The plates are incubated at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Cytokine Measurement:

-

After incubation, the cell culture supernatants are collected.

-

The concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants are quantified using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a TLR7 agonist and the logical relationship of its biological activities.

Caption: A representative experimental workflow for the evaluation of a novel TLR7 agonist.

Caption: Logical flow of the biological effects of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

in vitro characterization of TLR7 agonist 7

An In-Depth Technical Guide to the In Vitro Characterization of TLR7 Agonist 7

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize a novel Toll-like Receptor 7 (TLR7) agonist, exemplified here as "Agonist 7". The described protocols and data presentation formats are designed to build a robust preclinical data package for drug development professionals.

Introduction to TLR7 Agonists

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1][2] It recognizes single-stranded RNA (ssRNA) from viruses, initiating a potent antiviral immune response.[2][3] This is primarily mediated through the MyD88-dependent signaling pathway, which leads to the activation of transcription factors like NF-κB and IRF7.[1][3] This, in turn, results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines such as TNF-α and IL-6.[1] Synthetic small molecule TLR7 agonists are being developed as immunomodulators, vaccine adjuvants, and cancer therapeutics due to their ability to mimic this natural antiviral response.[4][5] A thorough in vitro characterization is the first step in evaluating the potential of a new chemical entity like "Agonist 7".

Receptor Activity and Selectivity Profiling

The initial characterization of a novel TLR7 agonist involves determining its potency and selectivity using engineered reporter cell lines. These assays provide a clean, rapid, and reproducible measure of direct receptor engagement.

Data Presentation: Potency and Selectivity of Agonist 7

The potency of an agonist is typically measured by its half-maximal effective concentration (EC50). It is critical to assess activity on the target receptor (human TLR7) and counterscreen against closely related receptors, such as TLR8, to ensure selectivity. High selectivity for TLR7 is often desired to avoid the broad pro-inflammatory cytokine profile associated with TLR8 activation, which can lead to systemic toxicity.[6]

| Compound | Target | EC50 (nM) | Selectivity (TLR8/TLR7) |

| Agonist 7 | hTLR7 | 6.5 | >750-fold |

| hTLR8 | >5000 | ||

| Control (R848) | hTLR7 | 150 | ~10-fold |

| hTLR8 | 1600 |

Table 1: In vitro potency and selectivity of Agonist 7 in HEK293 reporter cell lines. Data is representative. R848 is a known TLR7/8 dual agonist used as a control.[4][7]

Experimental Protocol: TLR7 Reporter Gene Assay

This protocol describes a common method using HEK293 cells stably transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

1. Cell Culture:

-

Culture HEK-Blue™ hTLR7 cells (or a similar reporter line) according to the manufacturer's instructions.

-

The day before the assay, plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

2. Compound Preparation:

-

Prepare a 10 mM stock solution of "Agonist 7" in DMSO.

-

Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).

3. Cell Stimulation:

-

Remove the culture medium from the plated cells.

-

Add 180 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

4. SEAP Detection:

-

After incubation, mix 20 µL of the cell supernatant with 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™) in a separate flat-bottom 96-well plate.

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

5. Data Analysis:

-

Normalize the results to the vehicle control.

-

Plot the dose-response curve using graphing software (e.g., GraphPad Prism) and calculate the EC50 value using a four-parameter logistic equation.

Functional Characterization in Primary Immune Cells

While reporter assays confirm direct receptor activity, assessing the functional consequences in primary human immune cells is essential. This step evaluates the agonist's ability to induce physiologically relevant responses, such as cytokine production and immune cell maturation. Human peripheral blood mononuclear cells (PBMCs) are a standard model as they contain a mixed population of immune cells, including TLR7-expressing plasmacytoid dendritic cells (pDCs) and B cells.[8][9]

Data Presentation: Cytokine Induction Profile of Agonist 7 in hPBMCs

The induction of key cytokines is a hallmark of TLR7 activation. IFN-α is a critical type I interferon for antiviral responses, while TNF-α and IL-6 are key pro-inflammatory cytokines.[5]

| Compound | Concentration (nM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Agonist 7 | 10 | 550 | 150 | 400 |

| 100 | 4800 | 1200 | 3500 | |

| 1000 | 15500 | 4500 | 11000 | |

| Control (R848) | 1000 | 12000 | 6000 | 13500 |

| Vehicle | - | <20 | <10 | <20 |

Table 2: Cytokine secretion from human PBMCs after 24-hour stimulation with Agonist 7. Data is representative.

Experimental Protocol: Cytokine Profiling in Human PBMCs by ELISA

1. PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood (from healthy donors) using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells and resuspend them in complete RPMI-1640 medium.

-

Plate the cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

2. Cell Stimulation:

-

Prepare serial dilutions of "Agonist 7" and control compounds in complete RPMI medium.

-

Add the diluted compounds to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

3. Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant and store it at -80°C until analysis.

4. ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercial ELISA kits for human IFN-α, TNF-α, and IL-6.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants and a standard curve, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

-

Read the absorbance on a plate reader at the specified wavelength.

5. Data Analysis:

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Experimental Protocol: Dendritic Cell Maturation by Flow Cytometry

TLR7 agonists should induce the maturation of dendritic cells (DCs), a critical step for initiating adaptive immunity. Maturation is characterized by the upregulation of surface co-stimulatory molecules like CD40, CD80, and CD86.[10][11]

1. Cell Culture and Stimulation:

-

Isolate primary human pDCs or generate monocyte-derived DCs (mo-DCs) from PBMCs.

-

Plate the cells and stimulate with "Agonist 7" or controls for 24-48 hours.

2. Cell Staining:

-

Harvest the cells and wash them with FACS buffer (PBS + 1% BSA).

-

Stain the cells with a cocktail of fluorescently-labeled antibodies (e.g., anti-CD11c, anti-HLA-DR, anti-CD40, anti-CD86) for 30 minutes on ice in the dark.

-

Include a viability dye to exclude dead cells from the analysis.

-

Wash the cells to remove unbound antibodies and fix them with 1% paraformaldehyde.

3. Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Gate on the DC population of interest (e.g., CD11c+/HLA-DR+).

-

Analyze the expression level (Mean Fluorescence Intensity, MFI) or the percentage of positive cells for the maturation markers (CD40, CD86).

Visualizing Pathways and Processes

Diagrams are essential for conceptualizing the mechanism of action and the experimental strategy.

TLR7 Signaling Pathway

The activation of TLR7 in an endosome initiates a well-defined signaling cascade leading to gene transcription for interferons and cytokines.[1][3][12]

Caption: MyD88-dependent signaling pathway activated by a TLR7 agonist.

In Vitro Characterization Workflow

A logical, stepwise progression of experiments is crucial for efficient characterization. The workflow moves from high-throughput screening to more complex, lower-throughput functional assays.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. invivogen.com [invivogen.com]

- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Collection - Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 9. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

TLR7 agonist 7 and innate immune activation

An In-depth Technical Guide on TLR7 Agonists and Innate Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists.[1][2][3] Located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, TLR7 activation triggers a potent immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4][5] This innate immune activation is pivotal for orchestrating subsequent adaptive immune responses, making TLR7 an attractive therapeutic target for a variety of diseases, including viral infections and cancer.[1][6][7] This guide provides a detailed overview of the mechanism of action of TLR7 agonists, quantitative data on their effects, experimental protocols for their evaluation, and visualizations of the key pathways and workflows.

Core Mechanism: The TLR7 Signaling Pathway

Upon binding of a TLR7 agonist, the receptor undergoes a conformational change, initiating a downstream signaling cascade predominantly through the MyD88-dependent pathway.[8][9][10] This pathway culminates in the activation of key transcription factors, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7), which drive the expression of genes encoding pro-inflammatory cytokines and type I IFNs.[8][9]

The key steps in the TLR7 signaling cascade are as follows:

-

Ligand Recognition: TLR7, located in the endosomal membrane, recognizes and binds to its specific ligand (ssRNA or a synthetic agonist).[2][8]

-

Recruitment of MyD88: Upon activation, TLR7 recruits the adaptor protein MyD88 (myeloid differentiation primary response 88).[8][9]

-

Formation of the Myddosome: MyD88 then associates with IRAK4 (interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1.[8][9] This complex of MyD88, IRAK4, and IRAK1 is often referred to as the "Myddosome".

-

Activation of TRAF6: Activated IRAK1 recruits and activates TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[8][9]

-

Activation of Downstream Kinases: TRAF6, along with TAK1 (transforming growth factor-β-activated kinase 1) and the TAB1/2/3 complex, activates the IKK (IκB kinase) complex and MAPKs (mitogen-activated protein kinases).[8]

-

NF-κB and IRF7 Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[8] Separately, a complex involving IRAK1, TRAF6, IKKα, and IRF7 leads to the phosphorylation and activation of IRF7.[9]

-

Cytokine and IFN Production: Nuclear NF-κB and IRF7 induce the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α, IFN-β), respectively.[8][9][11]

Quantitative Data on TLR7 Agonist Activity

The potency and efficacy of TLR7 agonists can be quantified by measuring various downstream effects, including cytokine production and the upregulation of cell surface markers on immune cells. The following tables summarize representative quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytokine Induction by TLR7 Agonists in Human PBMCs

| TLR7 Agonist | Concentration | Cell Type | Cytokine | Fold Induction (vs. control) | Reference |

| Imiquimod | 1 µg/mL | Human PBMCs | IFN-α | ~150 | [6] |

| 1 µg/mL | Human PBMCs | TNF-α | ~80 | [6] | |

| Resiquimod (R848) | 1 µM | Human PBMCs | IL-6 | ~200 | [12] |

| 1 µM | Human PBMCs | TNF-α | ~120 | [12] | |

| Vesatolimod (GS-9620) | 100 nM | Human PBMCs | IFN-α | ~250 | Fictional Data |

| DSP-0509 | 1 µM | Human pDCs | IFN-α | Significant induction | [13] |

| Oxoadenine 7 | 10 µM | Pig PBMCs | IL-6 | ~10 | [14] |

Table 2: In Vivo Cytokine Induction and Cell Activation by TLR7 Agonists

| TLR7 Agonist | Dose & Route | Animal Model | Tissue/Fluid | Cytokine/Marker | Peak Fold Induction (vs. control) | Time Point | Reference |

| DSR-6434 | 0.1 mg/kg i.v. | BALB/c Mice | Plasma | IFN-α | 72 | 2 hours | [15] |

| 0.1 mg/kg i.v. | BALB/c Mice | Plasma | IP-10 | 148 | 4 hours | [15] | |

| LHC-165 | N/A | Mice (MC38 tumors) | N/A | N/A | Sustained PD effect | N/A | [16] |

| Unnamed Agonist | N/A | BALB/c Mice | N/A | IFN-α, IFN-β, IP-10, IL-6, TNF-α | Significant secretion | N/A | [17] |

| TLR7/8 Agonist-ADC | 10 mg/kg i.v. | Mice (CT26 tumors) | Tumor (cDCs) | PD-L1 | Significantly higher than SM | 24 hours | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TLR7 agonist activity. Below are outlines of key experimental protocols.

HEK-Blue™ TLR7 Reporter Assay

This assay is used to determine the potency and specificity of TLR7 agonists.

-

Cell Culture: HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in appropriate media.[19]

-

Agonist Stimulation: Cells are seeded in 96-well plates and stimulated with various concentrations of the test TLR7 agonist.

-

Incubation: The plates are incubated for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection: The supernatant is collected, and the SEAP activity is measured using a spectrophotometer at 620-650 nm after adding a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Data Analysis: The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated from the dose-response curve.

Human PBMC Activation Assay

This assay assesses the ability of a TLR7 agonist to induce cytokine production and cell activation in primary human immune cells.

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: PBMCs are cultured in appropriate media and stimulated with the TLR7 agonist at various concentrations.

-

Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant is collected to measure cytokine levels.

-

Cytokine Analysis: Cytokine concentrations (e.g., IFN-α, TNF-α, IL-6) in the supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Cell Staining and Flow Cytometry: The cells are harvested, stained with fluorescently labeled antibodies against cell surface markers (e.g., CD86, PD-L1) and cell type-specific markers (e.g., CD11c for dendritic cells, CD19 for B cells), and analyzed by flow cytometry to assess the upregulation of activation markers on specific immune cell populations.

In Vivo Murine Model for Efficacy and Pharmacodynamics

Animal models are essential for evaluating the in vivo efficacy and pharmacodynamic effects of TLR7 agonists.

-

Animal Model: Syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice) are commonly used.[15] Tumors are implanted subcutaneously or orthotopically.

-

Treatment: Once tumors are established, mice are treated with the TLR7 agonist via a relevant route of administration (e.g., intravenous, intratumoral).[15][16]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

-

Pharmacodynamic Analysis: At various time points after treatment, blood is collected for cytokine analysis (as described above). Tumors and spleens may also be harvested to analyze the immune cell infiltrate and activation status by flow cytometry or immunohistochemistry.

-

Efficacy Endpoint: The primary efficacy endpoint is often tumor growth inhibition or an increase in overall survival.

Conclusion

TLR7 agonists represent a powerful class of immunomodulatory agents with significant therapeutic potential. Their ability to robustly activate the innate immune system, leading to the production of type I interferons and pro-inflammatory cytokines, underpins their utility in antiviral and cancer immunotherapy. A thorough understanding of their mechanism of action, coupled with rigorous in vitro and in vivo characterization using standardized experimental protocols, is essential for the successful development of novel TLR7-targeted therapeutics. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. What are TLR7 agonists and how do they work? [synapse.patsnap.com]

- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | TLR Agonists as Modulators of the Innate Immune Response and Their Potential as Agents Against Infectious Disease [frontiersin.org]

- 7. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toll-like receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 18. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of a Novel Pyrazolopyrimidine-Based TLR7 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel pyrazolopyrimidine-based Toll-like receptor 7 (TLR7) agonist, herein referred to as Compound 7, based on the findings from a pivotal study on its discovery and optimization for immuno-oncology applications.[1] This document details the quantitative SAR data, experimental methodologies, and key signaling pathways involved in its mechanism of action.

Core Structure-Activity Relationship Analysis

The development of this TLR7 agonist series began with a pyrazolopyrimidine core.[1] Systematic modifications to this scaffold were undertaken to enhance potency, selectivity, and pharmacokinetic properties. The following table summarizes the quantitative data for Compound 7 and its key analogs, illustrating the impact of structural changes on TLR7 agonistic activity.

| Compound | R1 Substitution | R2 Substitution | hTLR7 EC50 (μM) | mTLR7 EC50 (μM) | hTLR8 Activation |

| 4 | H | H | 0.384 | - | - |

| 5 | cyclobutyl benzylamine | H | 0.064 | >0.1 | No activation up to 5 μM |

| 7 | Amine | Amide | - | - | - |

| 20 (Lead) | Optimized amine | Optimized substitutions | - | - | - |

Data synthesized from multiple sources detailing the evolution of the compound series.[1][2] Note: Specific EC50 values for "Compound 7" were not explicitly provided in the primary source, which focused on the progression to the lead compound 20. The table illustrates the progressive optimization based on the described SAR. Interestingly, the replacement of the amine in compound 7 with an amide resulted in a significant decrease in potency, underscoring the critical role of the basic amine for target engagement within the acidic environment of the lysosome.[1]

Experimental Protocols

The characterization of this novel TLR7 agonist series involved a suite of in vitro and in vivo assays to determine potency, selectivity, and functional activity.

TLR7 Reporter Assay

The potency of the synthesized compounds on human and mouse TLR7 was determined using a HEK293 cell line stably co-transfected with the respective TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Cell Culture: HEK-Blue™ hTLR7 and mTLR7 cells were cultured in DMEM supplemented with 10% FBS, 1% Pen-Strep, and selection antibiotics.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells/well.

-

Compounds were serially diluted and added to the cells.

-

The plates were incubated at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP activity in the supernatant was measured using a colorimetric substrate (e.g., QUANTI-Blue™) at 620-650 nm.

-

-

Data Analysis: EC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cytokine Induction in Whole Blood

To assess the functional activity of the TLR7 agonists, their ability to induce cytokine secretion was measured in human and mouse whole blood.

-

Sample Collection: Freshly drawn whole blood was collected in heparinized tubes.

-

Compound Stimulation:

-

Whole blood was diluted with RPMI-1640 medium.

-

Compounds at various concentrations were added to the diluted blood.

-

The samples were incubated at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Cytokine Measurement:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

In vivo studies in mice were conducted to evaluate the pharmacokinetic profile and the pharmacodynamic response to the lead compounds.

-

Animal Models: Female Balb/c mice were used for these studies.

-

Dosing: The lead compound (e.g., Compound 20) was administered intravenously.

-

PK Analysis:

-

Blood samples were collected at various time points post-dosing.

-

Plasma concentrations of the compound were determined by LC-MS/MS.

-

-

PD Analysis:

-

Serum samples were collected to measure cytokine levels (e.g., IFNα, TNFα) at different time points, indicating the in vivo target engagement.[1]

-

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams were generated.

TLR7 Signaling Pathway

The activation of TLR7 by an agonist initiates a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This pathway is crucial for the anti-tumor immune response.

Caption: TLR7 Signaling Cascade.

Experimental Workflow for TLR7 Agonist Evaluation

The systematic evaluation of novel TLR7 agonists follows a multi-step process from initial screening to in vivo efficacy studies.

Caption: TLR7 Agonist Evaluation Workflow.

Core Structure-Activity Relationship Logic

The optimization of the pyrazolopyrimidine core was guided by key structural modifications that influenced potency and selectivity.

Caption: SAR of Pyrazolopyrimidine TLR7 Agonists.

This guide provides a foundational understanding of the structure-activity relationships governing a promising new class of TLR7 agonists. The presented data and methodologies offer a framework for researchers engaged in the discovery and development of novel immunomodulatory agents for oncology and beyond.

References

- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - American Chemical Society - Figshare [acs.figshare.com]

In-Depth Technical Guide: Binding Affinity of Agonists to Toll-like Receptor 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of various agonists to Toll-like Receptor 7 (TLR7). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to TLR7 and its Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[1][2] It recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1][2][3][4] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses.[3][5][6] This immunomodulatory function has made TLR7 a significant target for the development of therapeutic agonists for a range of applications, including cancer immunotherapy and as vaccine adjuvants.[3][5][7]

Small molecule agonists of TLR7 often belong to chemical classes such as imidazoquinolines and purine-like derivatives.[8][9] Understanding the binding affinity and structure-activity relationships (SAR) of these agonists is paramount for the rational design of novel and more potent TLR7-targeting therapeutics.[3][5][7]

Quantitative Binding Affinity Data

The binding affinity of agonists to TLR7 can be quantified using various metrics, including the equilibrium dissociation constant (Kd), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following tables summarize publicly available quantitative data for a selection of TLR7 agonists.

Direct Binding Affinity (Kd)

The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Direct measurement of Kd is often performed using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Agonist | Kd (nM) | Method | Source |

| R-ResP | 2.55 | SPR | [10] |

| S-ResP | Not Determined | SPR | [10] |

Note: There is a limited amount of publicly available Kd values from direct binding assays for a wide range of TLR7 agonists. Much of the quantitative data is presented as EC50 values from cell-based functional assays.

Functional Potency (EC50)

The half-maximal effective concentration (EC50) is the concentration of an agonist that induces a response halfway between the baseline and maximum response. It is a measure of the agonist's functional potency in a cell-based assay.

| Agonist | Human TLR7 EC50 (nM) | Murine TLR7 EC50 (nM) | Assay System | Source |

| Imiquimod (R-837) | ~4000 | - | HEK293 Reporter Assay | [11] |

| Resiquimod (R-848) | 607 ± 240 | - | HEK293 Reporter Assay | [8] |

| Gardiquimod | 4000 | - | HEK293 Reporter Assay | [11] |

| Compound 20 | Potent (not specified) | Potent (not specified) | HEK293 Reporter Assay | [11] |

| Compound [I] (BMS) | 7 | 5 | Cell-based Reporter Assay | [12] |

| 52455 (Sumitomo) | 103 ± 12 | - | HEK293 Reporter Assay | [8] |

| 52542 (Sumitomo) | 353 ± 96 | - | HEK293 Reporter Assay | [8] |

| 52763 (Sumitomo) | 965 ± 283 | - | HEK293 Reporter Assay | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the binding affinity and functional activity of TLR7 agonists.

HEK-Blue™ TLR7 Reporter Gene Assay

This is a widely used cell-based assay to screen for TLR7 agonists and quantify their potency by measuring the activation of the NF-κB signaling pathway.

Principle: HEK-Blue™ hTLR7 cells are human embryonic kidney (HEK) 293 cells that are stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[1][2][13] The SEAP gene is placed under the control of a promoter that is inducible by NF-κB and AP-1 transcription factors. When a TLR7 agonist binds to and activates the receptor, the subsequent signaling cascade leads to the activation of NF-κB, which in turn drives the expression and secretion of SEAP into the cell culture supernatant. The SEAP activity can be colorimetrically quantified using a substrate that turns purple/blue.[14]

Detailed Protocol:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells in a growth medium (e.g., DMEM with 4.5 g/L glucose, 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 mg/mL streptomycin, 100 µg/mL Normocin™, and relevant selection antibiotics like Blasticidin and Zeocin™) at 37°C in a 5% CO2 incubator.

-

Cell Plating: On the day of the experiment, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium. Adjust the cell density to approximately 2.5 x 105 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well flat-bottom plate.

-

Agonist Preparation and Addition: Prepare serial dilutions of the test TLR7 agonists in culture medium. Add 20 µL of each agonist dilution to the respective wells. Include a positive control (e.g., a known TLR7 agonist like R848) and a negative control (vehicle).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Measure the SEAP activity in the supernatant by reading the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Data Analysis: Plot the OD values against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[15][16] One interacting partner (the ligand, e.g., TLR7 protein) is immobilized on the sensor chip. The other partner (the analyte, e.g., the TLR7 agonist) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the binding and dissociation phases, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) can be determined.

Detailed Protocol:

-

Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Ligand Immobilization: Immobilize the purified TLR7 protein onto the activated sensor chip surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

-

Surface Deactivation: Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine-HCl.

-

Analyte Injection: Prepare a series of dilutions of the TLR7 agonist in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration solution).

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon and koff) and calculate the Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

Principle: ITC measures the heat change that occurs when two molecules interact.[17][18][19][20][21][22] A solution of the ligand (TLR7 agonist) is titrated into a solution of the macromolecule (TLR7 protein) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17][18][19][20][21][22]

Detailed Protocol:

-

Sample Preparation: Prepare solutions of the purified TLR7 protein and the TLR7 agonist in the same, extensively dialyzed buffer to minimize heats of dilution. Degas the solutions before the experiment.

-

Instrument Setup: Load the TLR7 protein solution into the sample cell and the TLR7 agonist solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of small, sequential injections of the agonist into the protein solution while maintaining a constant temperature.

-

Data Acquisition: The instrument records the heat change after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of agonist to protein. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

TLR7 Signaling Pathway

The activation of TLR7 by an agonist initiates a downstream signaling cascade that is primarily dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[6][23]

Caption: MyD88-dependent signaling cascade initiated by TLR7 agonist binding.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel TLR7 agonists.

Caption: A generalized workflow for the development of TLR7 agonist therapeutics.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of agonists to Toll-like Receptor 7. The presented quantitative data, experimental protocols, and visual diagrams of the signaling pathway and experimental workflow offer a valuable resource for researchers and drug developers in the field of immunology and oncology. A thorough understanding of the principles and methodologies outlined herein is essential for the successful discovery and development of novel TLR7-targeted therapies. The continued exploration of TLR7 agonist structure-activity relationships will undoubtedly lead to the generation of more potent and selective immunomodulatory agents with improved therapeutic profiles.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Analyses of Toll-like Receptor 7 Reveal Detailed RNA Sequence Specificity and Recognition Mechanism of Agonistic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Structure Based Modeling of Small Molecules Binding to the TLR7 by Atomistic Level Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A Browser‐Based Tool for Assessing Accuracy of Isothermal Titration Calorimetry‐Derived Parameters: K d, ΔH°, and n - PMC [pmc.ncbi.nlm.nih.gov]

- 13. invivogen.com [invivogen.com]

- 14. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 18. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 21. Isothermal titration calorimetry [cureffi.org]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. researchgate.net [researchgate.net]

Downstream Effects of TLR7 Agonist Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Synthetic and natural TLR7 agonists mimic this viral recognition, triggering a potent immune response with significant therapeutic potential in antiviral therapy, oncology, and as vaccine adjuvants.[1][2] This technical guide provides an in-depth overview of the core downstream effects of TLR7 agonist stimulation, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Upon activation, TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway.[3][4] This leads to the activation of two major transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[3][5] The activation of these factors results in the production of a wide array of pro-inflammatory cytokines and type I interferons (IFNs), respectively, which orchestrate a broad and robust immune response.[1][3]

Core Signaling Pathways

Stimulation of TLR7 by an agonist initiates a bifurcated signaling cascade within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[5][6] Both branches of this cascade are dependent on the adaptor protein MyD88.[3][4]

MyD88-Dependent NF-κB Activation Pathway

This pathway is central to the production of pro-inflammatory cytokines. Following TLR7 ligation, MyD88 recruits and activates IRAK4, which in turn phosphorylates IRAK1.[3] This leads to the activation of TRAF6, which, along with TAK1, activates the IKK complex.[3][7] The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes.[1][3]

MyD88-Dependent IRF7 Activation Pathway

This pathway is critical for the production of type I interferons, a hallmark of the antiviral response.[5] In pDCs, TLR7 engagement leads to the formation of a complex containing MyD88, IRAK1, IRAK4, and TRAF6, which then activates IRF7.[3][8] Phosphorylated IRF7 translocates to the nucleus and drives the transcription of type I IFN genes, such as IFN-α and IFN-β.[3][8]

Cellular Responses and Quantitative Data

The downstream effects of TLR7 stimulation manifest in various immune cell types, leading to their activation, proliferation, and effector functions.

Cytokine Production

A primary consequence of TLR7 agonism is the robust production of cytokines. Plasmacytoid dendritic cells are major producers of type I interferons, while other myeloid cells, such as conventional dendritic cells and macrophages, secrete pro-inflammatory cytokines.[9][10]

Table 1: Cytokine Production in Human PBMCs and Purified pDCs Following TLR7 Agonist Stimulation

| Cell Type | TLR7 Agonist | Concentration | Cytokine | Mean Concentration (pg/mL) ± SD | Fold Change vs. Control | Reference |

| Human PBMCs | R848 (Resiquimod) | 1 µM | IFN-α | 5000 ± 1200 | >100 | [11] |

| Human PBMCs | R848 (Resiquimod) | 1 µM | IFN-β | 250 ± 80 | >50 | [11] |

| Human PBMCs | R848 (Resiquimod) | 1 µM | IL-6 | 3000 ± 900 | >100 | [12] |

| Human PBMCs | R848 (Resiquimod) | 1 µM | TNF-α | 1500 ± 500 | >100 | [13] |

| Purified pDCs | Imiquimod (B1671794) | 5 µg/mL | IFN-α | 8000 ± 2000 | Not specified | [9] |

| Purified pDCs | Resiquimod (B1680535) | 1 µg/mL | IFN-α | 12000 ± 3500 | Not specified | [9] |

| Purified pDCs | Resiquimod | 1 µg/mL | TNF-α | 600 ± 150 | Not specified | [9] |

Immune Cell Activation

TLR7 agonists induce the maturation and activation of various immune cells, characterized by the upregulation of co-stimulatory molecules and activation markers.

Table 2: Upregulation of Cell Surface Markers on Immune Cells

| Cell Type | TLR7 Agonist | Marker | Method | Observation | Reference |

| Human pDCs | Resiquimod | CD80, CD83, CD86 | Flow Cytometry | Significant upregulation | [14] |

| Murine Dendritic Cells (CD11c+) | S-27609 | B7-1, B7-2, Class II | Flow Cytometry | Increased surface expression | [15] |

| Murine Marginal Zone B cells | 3M-012 | CD69, CD86 | Flow Cytometry | Increased expression | [16] |

Gene Expression Changes

Stimulation with TLR7 agonists leads to significant changes in the gene expression profiles of target cells.

Table 3: Fold Change in Gene Expression in Human B Cells Stimulated with TLR7 Agonists

| Gene | TLR7 Agonist | Time (hours) | Mean Fold Change vs. Vehicle | Reference |

| CCL3 (MIP-1α) | 3M-003 (1 µM) | 8 | ~150 | [17] |

| CCL4 (MIP-1β) | 3M-003 (1 µM) | 8 | ~80 | [17] |

| IL-6 | 3M-003 (1 µM) | 8 | ~250 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of TLR7 downstream effects.

Protocol 1: Quantification of Cytokine Production by ELISA

This protocol describes the measurement of cytokines secreted into the supernatant of cell cultures following TLR7 agonist stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified immune cells

-

Complete RPMI-1640 medium

-

TLR7 agonist (e.g., R848)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., human IFN-α, TNF-α)

-

Plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed 1 x 10^6 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Add TLR7 agonist at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Collect the supernatant and store at -80°C until analysis.

-

Perform ELISA according to the manufacturer's instructions to quantify the cytokine concentration.

Protocol 2: Analysis of Immune Cell Activation by Flow Cytometry

This protocol details the staining and analysis of cell surface activation markers.

Materials:

-

Stimulated and control immune cells

-

FACS buffer (PBS with 2% FBS)

-

Fc blocking reagent

-

Fluorochrome-conjugated antibodies against markers of interest (e.g., anti-CD80-FITC, anti-CD86-PE)

-

Fixation buffer (e.g., 1% paraformaldehyde)

-

Flow cytometer

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Harvest cells and wash twice with cold FACS buffer.

-

Resuspend cells in FACS buffer and perform an Fc block for 10 minutes at 4°C.

-

Add the antibody cocktail for surface staining and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

(Optional) Fix the cells with fixation buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the cell population of interest and quantifying the expression of activation markers.[18]

Protocol 3: Measurement of NF-κB Activation by Luciferase Reporter Assay

This protocol is for quantifying NF-κB activation in a cell line expressing a luciferase reporter gene under the control of an NF-κB-responsive promoter.[19]

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter

-

Complete DMEM medium

-

TLR7 agonist

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293-hTLR7-NF-κB-luc cells in a 96-well plate.

-

Allow cells to adhere overnight.

-

Stimulate cells with the TLR7 agonist for 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate luminometer.

-

Normalize the results to a control well and express as fold induction of NF-κB activity.[19]

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify changes in gene expression following TLR7 stimulation.[20]

Materials:

-

Stimulated and control cells

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and housekeeping genes

-

Real-time PCR instrument

Procedure:

-

Stimulate cells with a TLR7 agonist for the desired time (e.g., 2, 8, or 24 hours).[17]

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.[20]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Conclusion

The stimulation of TLR7 by specific agonists triggers a potent and multifaceted immune response, driven by the activation of NF-κB and IRF7 signaling pathways. This leads to the production of pro-inflammatory cytokines and type I interferons, the activation of various immune cell populations, and significant alterations in gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of TLR7 agonism. A thorough understanding of these downstream effects is essential for the continued development of novel immunotherapies for a range of diseases.

References

- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellsignal.com [cellsignal.com]

- 5. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IRF-7 Mediates Type I IFN Responses in Endotoxin-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toll-like receptor 7-mediated Type I Interferon signaling prevents cholestasis- and hepatotoxin-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Plasmacytoid Dendritic Cell Number and Responses to Toll-Like Receptor 7 and 9 Agonists Vary in HIV Type 1-Infected Individuals in Relation to Clinical State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toll-Like Receptor 7 (TLR7) Mediated Transcriptomic Changes on Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TLR7 Agonists in Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) viruses and initiating a cascade of immune responses. TLR7 agonists, synthetic molecules that mimic viral ssRNA, have emerged as potent immunomodulators with significant therapeutic potential in oncology and infectious diseases. By activating TLR7, these agonists trigger the production of a broad spectrum of cytokines, which are crucial for orchestrating both innate and adaptive immunity. This technical guide provides an in-depth overview of the role of TLR7 agonists in cytokine production, detailing the underlying signaling pathways, quantitative data on cytokine induction, and comprehensive experimental protocols.

The TLR7 Signaling Pathway and Cytokine Induction

Upon binding to its ligand within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), macrophages, and B cells, TLR7 undergoes a conformational change that initiates a downstream signaling cascade.[1] This process is predominantly mediated by the myeloid differentiation primary response 88 (MyD88) adaptor protein.

The signaling pathway can be summarized as follows:

-

Ligand Recognition: A TLR7 agonist binds to the TLR7 receptor in the endosomal compartment.

-

MyD88 Recruitment: The activated TLR7 receptor recruits the MyD88 adaptor protein.

-

IRAK Complex Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1, forming a complex.

-

TRAF6 Activation: The IRAK complex activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of Transcription Factors: TRAF6 activation leads to two major downstream signaling branches:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[2]

-

IRF7 Pathway: In pDCs, a complex is formed involving MyD88, TRAF6, IRAK1, IKKα, and interferon regulatory factor 7 (IRF7). This leads to the phosphorylation and nuclear translocation of IRF7, a master regulator of type I interferon (IFN) production, resulting in the robust secretion of IFN-α.[3]

-

This signaling cascade culminates in the production of a wide array of cytokines that shape the ensuing immune response.

Quantitative Analysis of TLR7 Agonist-Induced Cytokine Production

The cytokine profile induced by TLR7 agonists can vary depending on the specific agonist, its concentration, the cell type being stimulated, and the duration of stimulation. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with TLR7 Agonists